S-Pyridin-2-yl 17-hydroxyheptadecanethioate
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Overview
Description
S-Pyridin-2-yl 17-hydroxyheptadecanethioate: is a chemical compound that belongs to the class of organosulfur compounds It features a pyridine ring attached to a long hydrocarbon chain with a hydroxyl group and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 17-hydroxyheptadecanethioate typically involves the reaction of pyridine-2-thiol with a suitable 17-hydroxyheptadecanoic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired thioester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
S-Pyridin-2-yl 17-hydroxyheptadecanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester can be reduced to the corresponding thiol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Ethers or esters.
Scientific Research Applications
S-Pyridin-2-yl 17-hydroxyheptadecanethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 17-hydroxyheptadecanethioate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
S-Pyridin-2-yl 17-hydroxyheptadecanethioate can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which also exhibit biological activities such as anti-fibrosis.
Thioesters: Other thioester compounds with varying chain lengths and functional groups, which may have different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring, a long hydrocarbon chain, and a thioester functional group, which imparts distinct chemical and biological properties.
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyridine-2-thiol derivatives
- Other long-chain thioesters
Properties
CAS No. |
61888-29-7 |
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Molecular Formula |
C22H37NO2S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
S-pyridin-2-yl 17-hydroxyheptadecanethioate |
InChI |
InChI=1S/C22H37NO2S/c24-20-16-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22(25)26-21-17-14-15-19-23-21/h14-15,17,19,24H,1-13,16,18,20H2 |
InChI Key |
RZSYZZUPQMUQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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